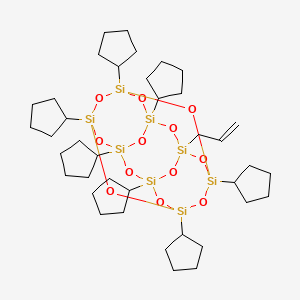
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is synthesized or used as a reactant. The products of the reaction and the conditions under which it occurs would also be noted.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties, such as its acidity or basicity, its reactivity with other substances, and its preferred oxidation state or states, would also be included.Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis of Novel Compounds
Novel Heterocycles Synthesis
The reactivity of 2-chloronicotinonitrile (a close relative of the compound of interest) with thioureas has been explored, leading to the synthesis of new heterocyclic compounds. These reactions involve displacement of chlorine by nitrogen from thioureas, resulting in secondary cyclizations and the formation of a new ring system, highlighting its utility in developing novel heterocyclic chemistry (Coppola & Shapiro, 1981).
Organic Synthesis and Functionalization
Deoxydative Substitution Reactions
The compound has been involved in studies exploring deoxydative substitution reactions, such as those with nicotinamide and nicotinic acid N-oxides. These reactions yield a mixture of substituted nicotinamides and nicotinonitriles, demonstrating its potential in organic synthesis and functionalization (Prachayasittikul & Bauer, 1985).
Material Science and Photophysical Properties
Synthesis of Nicotinonitrile Derivatives
The synthesis of nicotinonitrile derivatives incorporating elements like pyrene and fluorene has been reported. These compounds exhibit strong blue-green fluorescence emission, suggesting their application in materials science, particularly in the development of environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Agricultural Applications
Rice Production and Environmental Impact
A study on the nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine, closely related to the compound of interest, evaluated its effectiveness in rice production. The study found that it can significantly increase rice yield and reduce nitrous oxide emissions, indicating its potential application in sustainable agriculture (Sun et al., 2015).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and reactivity. Precautions for safe handling, storage, and disposal would also be noted.
Zukünftige Richtungen
This could include potential applications for the compound, areas of research interest, and unanswered questions about its properties or behavior.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, the librarians there may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area. They may be able to provide you with the most up-to-date and accurate information. Please remember to always handle chemical compounds safely and responsibly.
Eigenschaften
IUPAC Name |
2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF3N2S/c12-10-6(5-16)7(11(13,14)15)4-8(17-10)9-2-1-3-18-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDUCXESPXKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381720 | |
| Record name | 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
286430-58-8 | |
| Record name | 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)


![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)





![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)